molecular formula C7H6ClNO5S B1265760 Benzenesulfonyl chloride, 4-methoxy-3-nitro- CAS No. 22117-79-9

Benzenesulfonyl chloride, 4-methoxy-3-nitro-

Cat. No. B1265760
CAS RN: 22117-79-9
M. Wt: 251.64 g/mol
InChI Key: PWYNJONRUFAOFG-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-methoxy-3-nitro-, also known as 2-Methoxy-4-nitrobenzenesulfonyl chloride or 4-(chlorosulphonyl)-3-methoxynitrobenzene, is a chemical compound used in various chemical reactions .


Synthesis Analysis

The synthesis of Benzenesulfonyl chloride, 4-methoxy-3-nitro- involves the use of chlorosulphonic acid and 2-nitroanisole. The reaction mixture is cooled to about 0° C., and then allowed to come back to room temperature. After a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice. The sulphonyl chloride precipitates in the form of an oil, which is then extracted with chloroform. After evaporation of the organic phase, the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture.


Molecular Structure Analysis

The molecular formula of Benzenesulfonyl chloride, 4-methoxy-3-nitro- is C7H6ClNO5S . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzenesulfonyl chloride, 4-methoxy-3-nitro- is mainly used in chemical reactions to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride, 4-methoxy-3-nitro- is a colourless viscous oil that dissolves in organic solvents . Its molecular weight is 251.64 g/mol .

Scientific Research Applications

Synthesis of Derivatives and Precursors

  • Benzenesulfonyl chloride, 4-methoxy-3-nitro-, is used in the synthesis of precursors for dye derivatives like “Acid Alizarin Violet N” (Katritzky et al., 1993).
  • It is also employed in the preparation of various polymer-supported benzenesulfonamides used in solid-phase synthesis, contributing to diverse chemical transformations and yielding privileged scaffolds (Fülöpová & Soural, 2015).

Mechanistic Studies and Reaction Behaviors

  • Research on the solvolysis of benzenesulfonyl chlorides, including the 4-methoxy-3-nitro derivative, provides insights into the SN3–SN2 spectrum and product selectivities in various solvent mixtures. This understanding is crucial for chemical reaction design and optimization (Bentley et al., 2009).
  • Studies on the reaction of anthranilic acid with methoxy- and nitro-substituted anthranilic acid, involving p-toluenesulfonyl chloride, illuminate the formation of different derivatives and their yields under varied conditions (Loseva & Bolotin, 1972).

Application in Synthesis and Drug Development

  • The compound finds application in the synthesis of 4-alkylsulfanyl-indazole derivatives, indicating its role in the development of new chemical entities with potential pharmaceutical applications (Kouakou et al., 2015).
  • It is also used in the synthesis of new benzenesulfonamides as antibacterial agents against Escherichia coli, demonstrating its significance in medicinal chemistry (Abbasi et al., 2019).

Catalytic Systems and Novel Syntheses

  • The substance is utilized in catalytic systems for the synthesis of indazole derivatives, showcasing its versatility in complex chemical syntheses (Rajeswaran & Srinivasan, 1992).
  • Additionally, it plays a role in the development of large-scale preparation methods for other key chemical building blocks, reflecting its importance in industrial chemistry (Meckler & Herr, 2012).

Safety And Hazards

Benzenesulfonyl chloride, 4-methoxy-3-nitro- is harmful if swallowed and causes severe skin burns and eye damage. It is also harmful to aquatic life . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

4-methoxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYNJONRUFAOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066761
Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl chloride, 4-methoxy-3-nitro-

CAS RN

22117-79-9
Record name 4-Methoxy-3-nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name 4-methoxy-3-nitrobenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

350 ml of fuming nitric acid (8.3 mol) was added very carefully in 25 ml aliquots to the crude product of Example 1 in a one-liter flask. To maintain control over the very vigorous reaction which immediately commenced, each portion of the nitric acid was allowed to react completely (i.e., until no fumes were evolved) before the next portion was added. When addition was complete, the solution was allowed to stand at room temperature for 30 minutes and then carefully poured over ice (1000 g). The resulting slurry was extracted with CH2Cl (3×250 ml) and the organic extracts were combined, dried over MgSO4 and filtered. The solvent was removed in a rotary evaporator and the yellow crystals thus obtained were recrystallized from 50% Et2O/hexane to yield pure 3-nitro-4-methoxy-benzenesulfonyl-chloride (161.3 g, 89% yield) as faintly yellow crystals.
Quantity
350 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 mols (165 ml) of chlorosulphonic acid are placed in a one-liter reaction vessel equipped with a stirring system, a thermometer and a dropping funnel and the acid is cooled to about 0° C. with a mixture of ice and salt. 0.8 mol (100 ml) of 2-nitroanisole is added drop by drop and the solution is then allowed to come back to room temperature; after a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice. The sulphonyl chloride precipitates in the form of an oil; this is extracted with chloroform. After evaporation of the organic phase, the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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